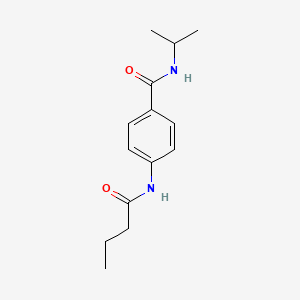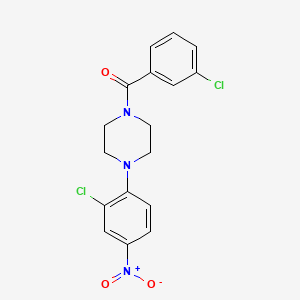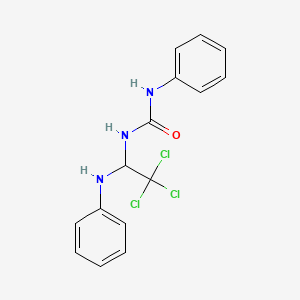
N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea, also known as AEW541, is a small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R). It was first synthesized by AstraZeneca and has been extensively studied for its potential in cancer therapy.
Mecanismo De Acción
IGF-1R is a transmembrane receptor that belongs to the tyrosine kinase receptor family. Upon binding to its ligands, IGF-1 and IGF-2, IGF-1R is activated and triggers a signaling cascade that promotes cell growth and survival. N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea works by binding to the ATP-binding site of IGF-1R and inhibiting its kinase activity. This prevents the downstream signaling pathways from being activated, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea inhibits the activation of IGF-1R and downstream signaling pathways, leading to the inhibition of cell growth and induction of apoptosis. Physiologically, N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea has been shown to inhibit tumor growth in various animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea in lab experiments is its specificity for IGF-1R. Unlike other tyrosine kinase inhibitors, N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea does not inhibit other receptors, such as epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor (VEGFR). This makes it a useful tool for studying the role of IGF-1R in cancer. However, one limitation of using N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea is its poor solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea. One area of research is the development of more potent and selective IGF-1R inhibitors. Another area of research is the identification of biomarkers that can predict the response to N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea treatment in cancer patients. Additionally, N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea can be used in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance their efficacy. Finally, the role of IGF-1R in other diseases, such as diabetes and neurodegenerative disorders, can also be explored using N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea.
Métodos De Síntesis
The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea involves the reaction of N-(1-anilino-2,2,2-trichloroethyl)urea with phenyl isocyanate in the presence of a base. The resulting compound is purified and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea works by blocking the activation of IGF-1R, a receptor that is overexpressed in many types of cancer. By inhibiting IGF-1R, N-(1-anilino-2,2,2-trichloroethyl)-N'-phenylurea prevents cancer cells from proliferating and promotes their apoptosis.
Propiedades
IUPAC Name |
1-(1-anilino-2,2,2-trichloroethyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3N3O/c16-15(17,18)13(19-11-7-3-1-4-8-11)21-14(22)20-12-9-5-2-6-10-12/h1-10,13,19H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWJCNIFRZMZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloro-2-thienyl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5221594.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5221596.png)
![(2-methoxydibenzo[b,d]furan-3-yl)(3-pyridinylmethyl)amine](/img/structure/B5221604.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-2-propanamine](/img/structure/B5221611.png)
![(4-bromo-2-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5221632.png)
![4-(4-chlorophenyl)-1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5221654.png)
![N-(2-cyanophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5221660.png)
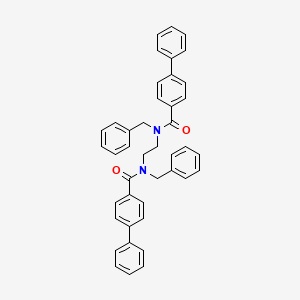
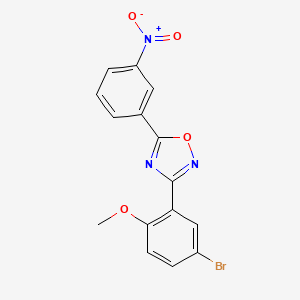
![5-{[(3,4-dimethylphenoxy)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B5221671.png)
![5-[(4-acetylphenoxy)methyl]-N-(4-ethylbenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B5221681.png)
![4-{4-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5221684.png)
